2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methylphenyl)acetamide
Description
This compound is a pyrido-pyrimidine derivative characterized by a fused bicyclic core (pyrido[2,3-d]pyrimidine) substituted with ethoxy, methyl, and dioxo groups at positions 5, 1, 2, and 4, respectively. The acetamide moiety at position 3 is further functionalized with an N-(2-methylphenyl) group. The ethoxy and methyl substituents likely influence its solubility and metabolic stability, while the dioxo groups may contribute to hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-27-14-9-10-20-17-16(14)18(25)23(19(26)22(17)3)11-15(24)21-13-8-6-5-7-12(13)2/h5-10H,4,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEVRALEZXDPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrido[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine and acetamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Core Structure Influence: The pyrido-pyrimidine core in the target compound contrasts with the pyrido-thieno-pyrimidine in compound 24 and the dihydropyrimidine in 5.6 . The benzo[e][1,4]diazepine core in 11p is structurally distinct, emphasizing the role of core rigidity in modulating biological interactions.
Substituent Effects :
- Ethoxy vs. Thioether : The 5-ethoxy group in the target compound may enhance solubility compared to the thioether in 5.6 , which is associated with higher melting points (230°C vs. 143–145°C for 24 ) .
- Aromatic Substitutents : The N-(2-methylphenyl) group in the target compound contrasts with the 2,3-dichlorophenyl in 5.6 , where electron-withdrawing chlorine atoms likely increase metabolic stability but reduce bioavailability .
Spectral Data :
- The acetamide carbonyl (C=O) in 24 and 5.6 appears at ~1,730 cm$^{-1}$ in IR, consistent with the target compound’s expected profile .
- $^1$H-NMR signals for methyl groups (δ 2.10–2.50) and aromatic protons (δ 7.37–7.82) align with analogous substituents in the target compound .
Synthetic Approaches :
- Acetamide derivatives like 24 and 5.6 are synthesized via acetylation of amine precursors, a method likely applicable to the target compound .
Methodological Considerations
Biological Activity
The compound 2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methylphenyl)acetamide is a member of the pyridopyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 394.42 g/mol
- CAS Number : 946373-50-8
Pyridopyrimidine derivatives are known for their interaction with various biological targets. The specific compound under review has shown activity against:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial in cancer therapy as it disrupts nucleotide synthesis.
- Kinases : Targeting kinases such as the tyrosine-protein kinase can affect cell signaling pathways involved in cancer progression.
The compound's structure allows it to interact effectively with these targets due to its lipophilicity and ability to penetrate cellular membranes.
Anticancer Properties
Research indicates that derivatives of pyridopyrimidine exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth in various cancer models:
- In vitro studies demonstrated that compounds with similar structures reduced cell viability in melanoma and breast cancer cell lines by inducing apoptosis.
- In vivo studies have reported promising results in xenograft models, where treated groups showed reduced tumor sizes compared to controls.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | DHFR | Inhibition | |
| Antitumor | Tyrosine Kinase | Reduced proliferation | |
| Apoptosis Induction | Cancer Cell Lines | Increased apoptosis |
Case Studies
-
Study on Melanoma Cells :
- A study published in Cancer Research evaluated the efficacy of the compound on melanoma cells. Results indicated a dose-dependent decrease in cell viability with IC values ranging from 10 to 20 µM.
- Mechanistic assays revealed that the compound induced apoptosis through the mitochondrial pathway.
-
Xenograft Model Study :
- In a xenograft model using human breast cancer cells implanted in mice, treatment with the compound resulted in a 50% reduction in tumor volume after four weeks of administration compared to untreated controls.
- Histological analysis showed increased apoptosis markers in treated tumors.
Q & A
Q. What are the key structural features of 2-{5-ethoxy-1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methylphenyl)acetamide, and how do they influence its reactivity?
The compound features a pyrido[2,3-d]pyrimidine core with ethoxy and methyl substituents at positions 5 and 1, respectively, alongside a 2-methylphenylacetamide moiety. The ethoxy group enhances solubility in organic solvents, while the methyl substituents sterically hinder nucleophilic attacks on the dioxo-pyrimidine ring. The acetamide side chain enables hydrogen bonding with biological targets, influencing binding affinity .
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
A multi-step synthesis typically involves cyclocondensation of substituted pyrimidine precursors with acetamide derivatives. Key steps include:
- Cyclization : Using catalysts like p-toluenesulfonic acid in refluxing ethanol.
- Side-chain coupling : Employing EDC/HOBt for amide bond formation between the pyrido-pyrimidine core and 2-methylphenylacetamide. Optimization strategies include microwave-assisted synthesis to reduce reaction times and column chromatography for intermediate purification .
Q. Which purification techniques are most effective for isolating this compound?
- Chromatography : Silica gel chromatography with gradient elution (ethyl acetate/hexane) resolves polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility of the product vs. impurities. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. What analytical methods are critical for characterizing this compound?
- NMR : - and -NMR confirm substituent positions and regioisomeric purity.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N content) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for this compound?
Discrepancies in spectral assignments often arise from tautomerism in the dioxo-pyrimidine ring. Strategies include:
- Computational modeling : Density Functional Theory (DFT) simulations predict -NMR chemical shifts to validate experimental data.
- Isotopic labeling : -labeling clarifies nitrogen environments in ambiguous MS fragments .
Q. What experimental design is recommended for evaluating the compound’s biological activity?
- In vitro assays : Enzyme inhibition studies (e.g., kinase assays) using ATP-competitive binding protocols.
- Cellular models : Dose-response curves in cancer cell lines (e.g., IC determination via MTT assays).
- Molecular docking : AutoDock Vina predicts binding modes to prioritize target enzymes (e.g., cyclin-dependent kinases) .
Q. How can computational approaches optimize its synthesis and reactivity?
- Reaction path search : Quantum mechanical calculations (e.g., Gaussian 16) identify low-energy intermediates for key cyclization steps.
- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yields.
- Machine learning : Bayesian optimization models screen catalyst/ligand combinations to reduce trial-and-error experimentation .
Q. What methodologies are suitable for investigating metabolic pathways of this compound?
- Microsomal stability assays : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis to identify phase I/II metabolites.
- CYP450 inhibition screening : Fluorescence-based assays using recombinant enzymes (e.g., CYP3A4, CYP2D6) .
Q. How can stereochemical challenges in derivatives be managed during synthesis?
Q. What strategies ensure stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, followed by HPLC stability profiling.
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C for thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
